molecular formula C30H43FO4 B14299924 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate CAS No. 113701-92-1

4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate

Cat. No.: B14299924
CAS No.: 113701-92-1
M. Wt: 486.7 g/mol
InChI Key: GHYOZVNRKWLZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is an organic compound with the molecular formula C34H42O6 It is a complex ester that contains aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(heptyloxy)benzoic acid with 4-[(2-fluorodecyl)oxy]phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in studies related to cell membrane interactions and lipid bilayer formation.

    Industry: It may be used in the production of specialty polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. The aromatic rings may also facilitate interactions with hydrophobic regions of proteins and cell membranes, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate
  • Benzoic acid, 4-(heptyloxy)-, 4-[(2-fluorodecyl)oxy]phenyl ester

Uniqueness

4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is unique due to the presence of the fluorodecyl group, which imparts distinct chemical and physical properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and potential biological activity compared to non-fluorinated analogs.

Properties

CAS No.

113701-92-1

Molecular Formula

C30H43FO4

Molecular Weight

486.7 g/mol

IUPAC Name

[4-(2-fluorodecoxy)phenyl] 4-heptoxybenzoate

InChI

InChI=1S/C30H43FO4/c1-3-5-7-9-10-12-14-26(31)24-34-28-19-21-29(22-20-28)35-30(32)25-15-17-27(18-16-25)33-23-13-11-8-6-4-2/h15-22,26H,3-14,23-24H2,1-2H3

InChI Key

GHYOZVNRKWLZLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.